molecular formula C13H15BrN2O2 B12336863 tert-Butyl 5-(bromomethyl)-1H-indazole-1-carboxylate CAS No. 209804-25-1

tert-Butyl 5-(bromomethyl)-1H-indazole-1-carboxylate

Cat. No.: B12336863
CAS No.: 209804-25-1
M. Wt: 311.17 g/mol
InChI Key: LKQALJCINTYLIY-UHFFFAOYSA-N
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Description

tert-Butyl 5-(bromomethyl)-1H-indazole-1-carboxylate: is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The tert-butyl group in the compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(bromomethyl)-1H-indazole-1-carboxylate typically involves the bromination of a suitable indazole precursor followed by esterification. One common method involves the use of N-bromosuccinimide (NBS) for the bromination of the methyl group attached to the indazole ring. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Flow microreactor systems have been developed for the efficient and sustainable synthesis of tert-butyl esters, which can be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group in tert-Butyl 5-(bromomethyl)-1H-indazole-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

    Substitution: Formation of azido or amino derivatives.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

tert-Butyl 5-(bromomethyl)-1H-indazole-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its indazole core.

    Chemical Biology: Utilized in the development of chemical probes for studying biological pathways.

    Industrial Applications: Used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(bromomethyl)-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromomethyl group can serve as a reactive site for covalent modification of biological targets, while the indazole core can interact with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 5-(bromomethyl)-1H-indazole-1-carboxylate is unique due to its indazole core, which imparts specific biological activities not found in simpler tert-butyl esters. The presence of the indazole ring allows for interactions with a broader range of biological targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

209804-25-1

Molecular Formula

C13H15BrN2O2

Molecular Weight

311.17 g/mol

IUPAC Name

tert-butyl 5-(bromomethyl)indazole-1-carboxylate

InChI

InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-11-5-4-9(7-14)6-10(11)8-15-16/h4-6,8H,7H2,1-3H3

InChI Key

LKQALJCINTYLIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)CBr)C=N1

Origin of Product

United States

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